Cas no 874668-59-4 (2-(6-Amino-1H-indazol-1-yl)ethanol)

2-(6-Amino-1H-indazol-1-yl)ethanol is a heterocyclic compound featuring an indazole core substituted with an amino group at the 6-position and an ethanol moiety at the 1-position. This structure imparts versatility in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of biologically active molecules. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling further derivatization for applications in medicinal chemistry, such as kinase inhibitor design. Its well-defined molecular framework ensures consistent performance in coupling reactions and scaffold modifications. The compound is typically supplied with high purity, making it suitable for research and industrial-scale synthesis requiring precise structural control.
2-(6-Amino-1H-indazol-1-yl)ethanol structure
874668-59-4 structure
Product Name:2-(6-Amino-1H-indazol-1-yl)ethanol
CAS No:874668-59-4
MF:C9H11N3O
MW:177.203141450882
CID:842017
PubChem ID:11708156
Update Time:2025-11-02

2-(6-Amino-1H-indazol-1-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Amino-1H-indazol-1-yl)ethanol
    • 1H-Indazole-1-ethanol, 6-amino-
    • 2-(6-aminoindazol-1-yl)ethanol
    • 874668-59-4
    • DTXSID40470920
    • EN300-61656
    • 2-(6-amino-1H-indazol-1-yl)ethan-1-ol
    • J-506152
    • AKOS009836827
    • C13589
    • SCHEMBL14320854
    • FT-0713015
    • Inchi: 1S/C9H11N3O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4,10H2
    • InChI Key: BMCWDEPZFRKGKB-UHFFFAOYSA-N
    • SMILES: OCCN1C2C=C(C=CC=2C=N1)N

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 64.1Ų

2-(6-Amino-1H-indazol-1-yl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM150723-1g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4 95%
1g
$*** 2023-03-31
Alichem
A269001916-5g
2-(6-Amino-1H-indazol-1-yl)ethanol
874668-59-4 95%
5g
$1310.00 2023-08-31
Chemenu
CM150723-1g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4 95%
1g
$405 2021-08-05
Alichem
A269001916-1g
2-(6-Amino-1H-indazol-1-yl)ethanol
874668-59-4 95%
1g
346.50 USD 2021-06-01
Enamine
EN300-61656-0.05g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4
0.05g
$249.0 2023-02-13
Enamine
EN300-61656-0.1g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4
0.1g
$372.0 2023-02-13
Enamine
EN300-61656-0.25g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4
0.25g
$530.0 2023-02-13
Enamine
EN300-61656-0.5g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4
0.5g
$835.0 2023-02-13
Enamine
EN300-61656-1.0g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4
1g
$0.0 2023-06-06
Enamine
EN300-61656-2.5g
2-(6-amino-1H-indazol-1-yl)ethan-1-ol
874668-59-4
2.5g
$2100.0 2023-02-13

2-(6-Amino-1H-indazol-1-yl)ethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:874668-59-4)2-(6-Amino-1H-indazol-1-yl)ethanol
Order Number:A940596
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:34
Price ($):421.0
Email:sales@amadischem.com

Additional information on 2-(6-Amino-1H-indazol-1-yl)ethanol

Comprehensive Guide to 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4): Properties, Applications, and Market Insights

2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4) is a specialized indazole derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its amino-ethanol functional group, has garnered attention for its unique structural properties and versatile applications. In this article, we delve into its molecular characteristics, synthesis pathways, and emerging uses in drug discovery, aligning with current trends in small molecule therapeutics and kinase inhibitor development.

The molecular structure of 2-(6-Amino-1H-indazol-1-yl)ethanol features a 1H-indazole core substituted at the 6-position with an amino group and at the 1-position with an ethanol moiety. This configuration contributes to its hydrogen bonding capacity and solubility profile, making it valuable for medicinal chemistry applications. Recent studies highlight its role as a building block for protein kinase inhibitors, particularly in oncology research where targeted cancer therapies are a major focus area.

From a synthetic perspective, 2-(6-Amino-1H-indazol-1-yl)ethanol can be prepared through multistep organic synthesis involving indazole ring formation followed by selective functionalization. The compound's purity and stability are critical parameters for research applications, with HPLC analysis typically showing ≥95% purity for commercial samples. Its physicochemical properties include a molecular weight of 193.22 g/mol and predicted logP of 0.72, suggesting moderate lipophilicity suitable for drug-like molecules.

The pharmaceutical applications of 2-(6-Amino-1H-indazol-1-yl)ethanol are expanding rapidly, particularly in the development of JAK/STAT pathway inhibitors and tyrosine kinase modulators. These applications align with current market demands for precision medicine solutions and personalized therapeutics. Researchers are particularly interested in its potential for creating selective kinase inhibitors with improved target specificity and reduced off-target effects compared to traditional therapies.

Market analysis indicates growing demand for 2-(6-Amino-1H-indazol-1-yl)ethanol among contract research organizations and pharmaceutical developers, with projected compound annual growth rates (CAGR) of 8-12% in the research chemicals sector. This growth is driven by increased investment in oncological drug discovery and the search for novel small molecule scaffolds. The compound's relatively stable shelf life under proper storage conditions (typically 2-8°C in anhydrous environments) makes it practical for research use.

Quality control protocols for 2-(6-Amino-1H-indazol-1-yl)ethanol typically involve NMR spectroscopy, mass spectrometry, and HPLC analysis to verify structural integrity and purity. These analytical methods ensure the compound meets the stringent requirements for high-throughput screening applications and structure-activity relationship studies. Recent technological advancements in analytical chemistry have improved detection limits for potential impurities, enhancing research reproducibility.

From a regulatory perspective, 2-(6-Amino-1H-indazol-1-yl)ethanol is classified as a research chemical for laboratory use only. Proper handling requires standard laboratory safety protocols including the use of personal protective equipment. While not classified as hazardous under current regulations, appropriate chemical hygiene practices should always be followed when working with this or any synthetic organic compound.

The future outlook for 2-(6-Amino-1H-indazol-1-yl)ethanol appears promising, with potential applications extending beyond current kinase inhibitor research. Emerging areas of interest include its use in proteolysis targeting chimeras (PROTACs) and as a linker moiety in antibody-drug conjugates. These applications leverage the compound's bifunctional nature and hydrogen bonding capacity to create novel therapeutic modalities addressing current challenges in drug resistance and target accessibility.

For researchers seeking high-purity 2-(6-Amino-1H-indazol-1-yl)ethanol, several commercial suppliers offer the compound in quantities ranging from milligrams to kilograms. Key purchasing considerations include certificate of analysis availability, batch-to-batch consistency, and supplier reputation in the research chemicals market. The current price range varies based on purity and quantity, with bulk purchases typically offering significant cost advantages for ongoing research programs.

In conclusion, 2-(6-Amino-1H-indazol-1-yl)ethanol (CAS No. 874668-59-4) represents a valuable chemical building block with diverse applications in modern drug discovery. Its unique structural features and pharmacophore potential position it as an important tool for developing next-generation therapeutics, particularly in the rapidly evolving fields of targeted cancer treatment and signal transduction modulation. As research continues to uncover new applications for this versatile compound, its role in advancing medicinal chemistry and pharmaceutical sciences is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874668-59-4)2-(6-Amino-1H-indazol-1-yl)ethanol
A940596
Purity:99%
Quantity:1g
Price ($):421.0
Email